1-Hydroxy-2-naphthylammonium chloride
Overview
Description
1-Hydroxy-2-naphthylammonium chloride is an organic compound with the molecular formula C₁₀H₁₀ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various fields such as chemistry, biology, and industry. This compound is also referred to as 1-Naphthylamine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-naphthylammonium chloride can be synthesized through the reaction of 1-naphthylamine with hydrochloric acid. The reaction typically involves dissolving 1-naphthylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-naphthylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: The compound can undergo substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
1-Hydroxy-2-naphthylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-naphthylammonium chloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products that can interact with biological molecules .
Comparison with Similar Compounds
1-Naphthylamine: A precursor to 1-Hydroxy-2-naphthylammonium chloride, used in similar applications.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties but different reactivity.
Naphthoquinone: An oxidation product of this compound with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(1-hydroxynaphthalen-2-yl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOQASNBCUDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
606-41-7 (Parent) | |
Record name | 2-Amino-1-naphthol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-23-0 | |
Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-naphthol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-hydroxy-2-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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